Fmoc-S-4-methoxybenzyl-L-penicillamine chemical structure and properties
Fmoc-S-4-methoxybenzyl-L-penicillamine chemical structure and properties
An In-depth Technical Guide to Fmoc-S-4-methoxybenzyl-L-penicillamine: A Senior Application Scientist's Perspective
Executive Summary
Fmoc-S-4-methoxybenzyl-L-penicillamine, a specialized amino acid derivative, is a critical reagent in advanced solid-phase peptide synthesis (SPPS). Its unique trifunctional structure—comprising a base-labile Fmoc protecting group for the α-amine, an acid-labile 4-methoxybenzyl (Mob) group for the thiol, and a sterically demanding penicillamine core—provides peptide chemists with precise control over synthesis and the ability to introduce unique conformational constraints into peptide backbones. This guide elucidates the core physicochemical properties of this building block, provides detailed, field-proven protocols for its application, and explores its strategic importance in the development of peptide-based therapeutics, particularly in modulating the activity of hormones and other bioactive peptides.
Core Molecular Profile & Strategic Features
The utility of Fmoc-S-4-methoxybenzyl-L-penicillamine, often abbreviated as Fmoc-Pen(Mob)-OH, stems from the distinct roles of its three key structural components. Understanding these components is fundamental to its effective application.
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The Penicillamine Core: Unlike its structural analog cysteine, penicillamine (β,β-dimethylcysteine) possesses two methyl groups on its β-carbon. This gem-dimethyl substitution imparts significant steric hindrance, which restricts the rotational freedom of the peptide backbone around the Cα-Cβ and Cβ-S bonds. This "molecular rigidity" is a powerful tool for medicinal chemists to lock peptides into specific conformations, potentially enhancing receptor binding affinity, selectivity, and resistance to proteolytic degradation.
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The Fmoc (9-fluorenylmethyloxycarbonyl) Group: As the temporary protecting group for the α-amine, the Fmoc group is the cornerstone of the most widely used orthogonal SPPS strategy. Its lability under mild basic conditions (typically piperidine) allows for the sequential addition of amino acids without damaging acid-sensitive side-chain protecting groups or the resin linkage.[1][2] This mild deprotection protocol is a primary advantage over older Boc-based strategies that require repetitive, harsh acid treatments.[3]
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The S-4-methoxybenzyl (Mob or pMeOBzl) Group: The Mob group serves as a semi-permanent protecting group for the nucleophilic thiol side chain. Its key feature is its stability to the basic conditions used for Fmoc removal, yet its susceptibility to cleavage by strong acids, such as Trifluoroacetic Acid (TFA), during the final deprotection step.[4][5] This orthogonality to the Fmoc group is essential for successful synthesis. The electron-donating methoxy group makes the Mob group more acid-labile than an unsubstituted benzyl group, facilitating its removal under standard final cleavage conditions.[6]
Physicochemical Properties
A clear understanding of the quantitative properties of Fmoc-Pen(Mob)-OH and related compounds is essential for accurate stoichiometric calculations and analytical characterization.
| Property | Fmoc-S-4-methoxybenzyl-L-penicillamine | S-4-methoxybenzyl-L-penicillamine | Fmoc-S-trityl-L-penicillamine |
| Abbreviation | Fmoc-Pen(Mob)-OH | H-Pen(Mob)-OH | Fmoc-Pen(Trt)-OH |
| CAS Number | Not explicitly found; derivative | 387868-34-0[7][8] | 201531-88-6[9][10] |
| Molecular Formula | C₂₈H₂₉NO₅S[6] | C₁₃H₁₉NO₃S[7][8] | C₃₉H₃₅NO₄S[9][10] |
| Molecular Weight | 491.61 g/mol [6] | 269.34 g/mol [7][8] | 613.77 g/mol [9] |
| Appearance | White to off-white powder | White powder[7][8] | White to off-white solid powder |
| Melting Point | Not available | 163-171 °C[7][8] | 111-121 °C[9] |
| Solubility | Soluble in DMF, NMP, DCM | - | Soluble in DMF, DMSO, Methanol, DCM[9] |
| Storage Conditions | 2-8°C or -20°C for long-term | 2-8°C[7] | 2-8°C or -15 to -25°C |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Pen(Mob)-OH into a peptide sequence follows the standard, cyclical workflow of Fmoc-based SPPS. The causality behind each step is critical for ensuring high-yield, high-purity synthesis.
Experimental Protocol: Step-wise Incorporation of Fmoc-Pen(Mob)-OH
This protocol assumes a standard manual or automated synthesis on a 0.1 mmol scale using a rink amide resin for a C-terminally amidated peptide.
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Resin Preparation & Swelling:
-
Action: Place the resin in the reaction vessel. Wash and swell the resin with N,N-Dimethylformamide (DMF) for 30 minutes.
-
Causality: Swelling the resin is paramount. It uncoils the polymer chains, making the reactive sites fully accessible for subsequent chemical steps. DMF is the solvent of choice due to its excellent resin-swelling properties and ability to dissolve the protected amino acid reagents.[1]
-
-
N-Terminal Fmoc Deprotection:
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Action: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for an additional 7-10 minutes.
-
Causality: Piperidine, a secondary amine, acts as a base to induce β-elimination of the fluorenyl group, liberating the N-terminal amine.[2] The two-step treatment ensures complete removal; the first short treatment removes the bulk of the Fmoc groups, and the second, longer treatment drives the reaction to completion. The resulting dibenzofulvene byproduct is washed away with DMF.
-
-
Washing:
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Action: Wash the resin thoroughly with DMF (5-7 times).
-
Causality: This step is non-negotiable. Residual piperidine will neutralize the incoming activated amino acid, completely inhibiting the coupling reaction. Thorough washing ensures a clean, basicity-free environment for the next step.
-
-
Amino Acid Activation and Coupling:
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Action: In a separate vessel, pre-activate Fmoc-Pen(Mob)-OH (3-5 equivalents) with a coupling reagent like HATU (0.95 eq. relative to amino acid) and a base such as DIPEA (2 eq. relative to amino acid) in DMF for 2-5 minutes. Add this activation mixture to the resin.
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Causality: The carboxylic acid of the amino acid must be converted into a more reactive species to form an amide bond with the resin's free amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that forms a reactive O-acylisourea intermediate. DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to facilitate the reaction and neutralize any acidic byproducts without causing premature Fmoc deprotection. A slight excess of the amino acid ensures the coupling reaction goes to completion.
-
-
Coupling Reaction:
-
Action: Agitate the resin with the activated amino acid solution for 1-2 hours at room temperature.
-
Causality: Sufficient time and agitation are required to ensure all free amines on the resin have reacted. The steric hindrance from the penicillamine core may slightly slow the reaction compared to less bulky amino acids, warranting a slightly longer coupling time.
-
-
Final Washing:
-
Action: Wash the resin with DMF (3 times) followed by Dichloromethane (DCM) (3 times).
-
Causality: This removes excess reagents and byproducts, preparing the peptide-resin for the next cycle of deprotection and coupling or for final cleavage.
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SPPS Workflow Visualization
The cyclical process of incorporating Fmoc-Pen(Mob)-OH is illustrated below.
Caption: The Fmoc-SPPS cycle for incorporating a Pen(Mob) residue.
The Chemistry of Final Cleavage and Deprotection
The final step in SPPS is to cleave the completed peptide from the solid support and remove all side-chain protecting groups, including the Mob group on the penicillamine residue. This is a critical step where side reactions can significantly reduce the yield and purity of the final product.
Mechanism and the Role of Scavengers
Treatment with a strong acid, typically 95% TFA, protonates the ether linkage of the Mob group, leading to its cleavage and the formation of a free thiol on the penicillamine residue.[11] The process also generates a highly reactive 4-methoxybenzyl carbocation. This cation is an aggressive electrophile that can irreversibly modify nucleophilic amino acid side chains, particularly the indole ring of tryptophan (Trp) and the thioether of methionine (Met).
To prevent these deleterious side reactions, the cleavage cocktail must contain scavengers . These are nucleophilic molecules added to the TFA to trap, or "scavenge," the reactive carbocations as they are formed.[11][12]
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Triisopropylsilane (TIS): An excellent scavenger for trityl-based cations and also effective against benzyl-type cations. It works via reductive quenching.[13]
-
Water: Acts as a scavenger for t-butyl cations generated from other protecting groups (e.g., Boc, tBu).[12][13]
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Thioanisole or 1,2-Ethanedithiol (EDT): Soft nucleophiles that are particularly effective at scavenging benzyl-type cations and can also help prevent the oxidation of methionine and cysteine residues.[13][14]
A standard, robust cleavage cocktail for a peptide containing Pen(Mob) and other sensitive residues would be TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) .
Cleavage and Scavenging Workflow
Caption: The final cleavage process, highlighting the crucial role of scavengers.
Strategic Implications in Drug Discovery
The decision to incorporate Fmoc-Pen(Mob)-OH is a strategic one, aimed at achieving specific pharmacological endpoints.
Conformational Constraint in Hormone Analogs
Penicillamine has been famously used to create analogs of peptide hormones like oxytocin and vasopressin. These nonapeptides contain a disulfide bridge between cysteine residues at positions 1 and 6. Replacing one or both cysteines with penicillamine introduces steric bulk that can significantly alter the peptide's three-dimensional structure. This can lead to profound changes in biological activity, transforming an agonist into a potent antagonist or enhancing selectivity for a specific receptor subtype.
Contextual Application: The Oxytocin Signaling Pathway
Peptides synthesized using Fmoc-Pen(Mob)-OH, such as oxytocin antagonists, are designed to interact with specific cellular targets. Understanding the downstream signaling pathway is key to interpreting their biological effects. Oxytocin exerts its effects by binding to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[15][16]
The primary signaling cascade initiated by OXTR activation is through the Gαq protein pathway:
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Receptor Activation: Oxytocin (or an agonist) binds to the OXTR.
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G-Protein Coupling: The receptor activates the heterotrimeric G-protein Gαq.
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PLC Activation: Gαq activates the enzyme Phospholipase C (PLC).
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Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
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Calcium Release: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
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PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to cellular responses like smooth muscle contraction.[7][8]
An antagonist developed with penicillamine would block this cascade at the very first step, preventing oxytocin from binding and initiating the signal.
Oxytocin Receptor (Gαq) Signaling Pathway
Caption: Simplified Gαq signaling cascade initiated by the oxytocin receptor.
Conclusion
Fmoc-S-4-methoxybenzyl-L-penicillamine is more than a mere building block; it is a strategic tool for peptide design and drug discovery. Its unique combination of a sterically demanding core and an orthogonal protecting group scheme allows researchers to create peptides with novel conformations and functions. A thorough, mechanism-based understanding of its incorporation into SPPS workflows and the precise chemistry of its deprotection are essential for harnessing its full potential. By enabling the synthesis of conformationally constrained peptide analogs, Fmoc-Pen(Mob)-OH continues to be an invaluable asset in the quest for more potent, selective, and stable peptide-based therapeutics.
References
-
Jurek, B., & Neumann, I. D. (2018). The Oxytocin Receptor: From Intracellular Signaling to Behavior. Physiological Reviews, 98(3), 1805–1908. [Link]
-
Kandiyal, P. S., et al. (2016). An overview of the oxytocin-oxytocin receptor signaling network. Journal of Cell Communication and Signaling, 10(4), 329–335. [Link]
-
Creative Diagnostics. (n.d.). Oxytocin Signaling Pathway. Creative Diagnostics Technical Resources. [Link]
-
Busnelli, M., & Chini, B. (2020). Oxytocin Receptor Signaling in Vascular Function and Stroke. Frontiers in Endocrinology, 11, 587. [Link]
-
Jurek, B., & Neumann, I. D. (2018). The Oxytocin Receptor: From Intracellular Signaling to Behavior. Physiological Reviews. [Link]
-
Hunan Huateng Pharmaceutical Co., Ltd. (n.d.). Fmoc-S-4-methoxybenzyl-L-penicillamine. Product Page. [Link]
-
Muttenthaler, M., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(11), e3208. [Link]
-
Muttenthaler, M., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. ResearchGate. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Technical Library. [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. [Link]
-
EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. Merck Technical Article. [Link]
-
ChemWhat. (n.d.). Fmoc-S-Trityl-L-penicillamine. ChemWhat Database. [Link]
-
Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Technical Note. [Link]
-
CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM Application Note. [Link]
-
Aapptec. (n.d.). Fmoc-Pen(Trt)-OH. Aapptec Product Page. [Link]
-
Aapptec. (n.d.). Fmoc-Pen(Trt)-OH. Aapptec Product Page. [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. 4-Methoxybenzylamine(2393-23-9) 1H NMR spectrum [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc-Pen(Trt)-OH | 201531-88-6 | Benchchem [benchchem.com]
- 11. renyi.hu [renyi.hu]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. iee.unibe.ch [iee.unibe.ch]
